N'-(4-methylphenyl)sulfonyladamantane-1-carbohydrazide
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Overview
Description
N’-(4-methylphenyl)sulfonyladamantane-1-carbohydrazide is a chemical compound known for its unique structural properties and diverse reactivity. It is used in various scientific research applications, including drug discovery and development.
Mechanism of Action
Target of Action
Related compounds have been shown to interact with the aryl hydrocarbon receptor (ahr) and cytochrome p450 1a1 (cyp1a1) axis . The AHR is a ligand-activated transcription factor that can be activated by structurally diverse compounds .
Mode of Action
Related compounds have been shown to modulate the canonical pathway of ahr during several chronic diseases . This modulation might be of clinical interest for metabolic and inflammatory pathological processes .
Biochemical Pathways
Related compounds have been shown to affect the ahr-cyp1a1 axis . This axis is involved in various metabolic and inflammatory pathological processes .
Result of Action
Related compounds have been shown to have antileishmanial and antimalarial activities . For example, compound 13 displayed superior antipromastigote activity .
Preparation Methods
The synthesis of N’-(4-methylphenyl)sulfonyladamantane-1-carbohydrazide involves several steps. One common method includes the reaction of adamantane-1-carboxylic acid with thionyl chloride to form adamantane-1-carbonyl chloride. This intermediate is then reacted with 4-methylbenzenesulfonylhydrazide to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Chemical Reactions Analysis
N’-(4-methylphenyl)sulfonyladamantane-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
N’-(4-methylphenyl)sulfonyladamantane-1-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound’s unique properties make it useful in the development of advanced materials and polymers.
Comparison with Similar Compounds
N’-(4-methylphenyl)sulfonyladamantane-1-carbohydrazide can be compared with other similar compounds, such as:
- N-(4-methylphenyl)sulfonyladamantane-1-carboxamide
- N-(4-methylphenyl)sulfonyladamantane-1-thioamide
- N-(4-methylphenyl)sulfonyladamantane-1-urea
These compounds share similar structural features but differ in their functional groups, leading to variations in their reactivity and applications. N’-(4-methylphenyl)sulfonyladamantane-1-carbohydrazide is unique due to its carbohydrazide group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N'-(4-methylphenyl)sulfonyladamantane-1-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-12-2-4-16(5-3-12)24(22,23)20-19-17(21)18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15,20H,6-11H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZDVUGUPKIVTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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